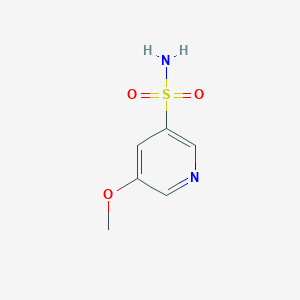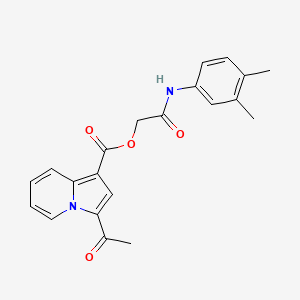
2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Reactivity
- The compound is related to a class of substances that exhibit interesting synthetic pathways and reactivity. For example, studies on pseudo-cross-conjugated mesomeric betaines and N-heterocyclic carbenes of indazole reveal complex reactions that can lead to a variety of products, including amidates through decarboxylation processes (Schmidt et al., 2006). These pathways underscore the compound's potential in synthesizing novel chemical entities.
Photoreactivity of Complexes
- Research into the photoreactivity of oxo-centered carbonyl-triruthenium complexes, which can be analogously related to the structural and functional behavior of "2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate," shows that these complexes undergo CO photorelease under specific conditions. This property is significant for applications in materials science and photopharmacology, demonstrating the compound's relevance in developing light-responsive materials or drugs (Moreira et al., 2016).
Antimicrobial and Antitumor Activities
- The synthesis and biological activity investigation of novel compounds, including those structurally related to "this compound," demonstrate potential antimicrobial and antitumor activities. These findings suggest the compound's applicability in medicinal chemistry for designing new therapeutic agents with specific biological activities (Khalifa et al., 2015).
Electrocyclic and Electrochromic Properties
- A study on highly stable anodic electrochromic aromatic polyamides containing N,N,N',N'-Tetraphenyl-p-Phenylenediamine moieties, though not directly mentioning "this compound," implicates the importance of dimethylphenyl amino groups in synthesizing materials with significant electrochromic properties. Such properties are crucial for applications in smart windows, displays, and other electrochromic devices (Liou & Chang, 2008).
Mecanismo De Acción
The compound “2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate” is a type of heterocyclic compound . Heterocycles are a class of organic compounds that contain a ring structure made up of at least two different elements, one of which is carbon . They are commonly found in a wide variety of natural and synthetic compounds, including many drugs, dyes, and industrial chemicals .
The indolizine ring in this compound is a type of five-membered heterocycle . Five-membered heterocycles can be classified into two categories: one in which the ring is saturated (such as pyrrolidine, tetrahydrofuran, tetrahydrothiophene) and the other in which the ring system is unsaturated (such as pyrrole, furan, thiophene) . The properties and reactivity of these compounds can vary widely depending on the specific heteroatoms and substituents present in the ring .
The presence of an acetyl group and a carboxylate ester in the compound suggests that it might undergo various types of chemical reactions, such as hydrolysis, reduction, and nucleophilic substitution . These reactions could potentially lead to a variety of biological effects, depending on the specific conditions and targets involved .
Propiedades
IUPAC Name |
[2-(3,4-dimethylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13-7-8-16(10-14(13)2)22-20(25)12-27-21(26)17-11-19(15(3)24)23-9-5-4-6-18(17)23/h4-11H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGAIJOPNCGNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515449.png)
![3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2515450.png)
![1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2515453.png)
![Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2515455.png)


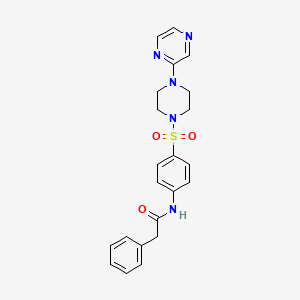
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515463.png)
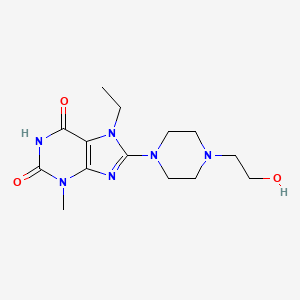
![N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2515465.png)
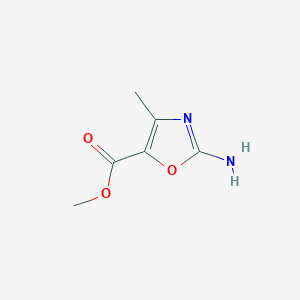
![N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2515467.png)
